7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one
Description
Significance of Fused Pyrimidine (B1678525) Scaffolds as Privileged Structures in Drug Discovery
Fused pyrimidine scaffolds are widely regarded as "privileged structures" in medicinal chemistry. This designation is attributed to their inherent ability to bind to a diverse range of biological targets with high affinity, thereby serving as a foundational framework for the development of novel drugs. Their structural resemblance to endogenous purines means they are often recognized by biological systems, making them ideal candidates for interacting with enzymes and receptors. mdpi.com
The significance of these scaffolds is rooted in their fundamental role in biological processes; pyrimidine is an inextricable part of DNA and RNA, the building blocks of life. mdpi.com This inherent biocompatibility provides a strategic advantage in drug design. Pyrido[2,3-d]pyrimidines, specifically, are structural analogs of biogenic molecules like quinazolines and pteridines, further enhancing their potential for biological activity. They have been shown to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net
A primary area where fused pyrimidines have made a substantial impact is in oncology, particularly as kinase inhibitors. nuph.edu.ua Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine (B1209978) core has proven to be an effective template for designing inhibitors that target various kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K). researchgate.net
The following table details some prominent biological targets of pyrido[2,3-d]pyrimidine derivatives:
| Biological Target Family | Specific Examples | Therapeutic Area |
| Kinases | Tyrosine Kinases (e.g., EGFR, FGFR, PDGFr), Cyclin-Dependent Kinases (CDK4/CDK6), p38 MAP Kinase, PI3K, mTOR | Oncology, Inflammatory Diseases |
| Reductases | Dihydrofolate Reductase (DHFR) | Oncology, Infectious Diseases |
| Other Enzymes | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Immuno-oncology |
Historical Context and Evolution of Research on Pyrido[2,3-d]pyrimidin-4(3H)-one Systems
Research into pyrido[2,3-d]pyrimidine systems dates back several decades, with early investigations focusing on their synthesis and fundamental chemical properties. One of the earliest examples of a therapeutic agent from this class is Piritrexim, developed for the treatment of bladder and urethral cancers. mdpi.com Another notable early compound is Pipemidic acid, utilized as an antibiotic. mdpi.com These initial successes laid the groundwork for more extensive exploration of the scaffold's potential.
The evolution of research has been marked by a shift from broad-spectrum cytotoxic agents to highly specific, targeted therapies. This progression is particularly evident in the field of oncology. Initially, pyrido[2,3-d]pyrimidines were investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. mdpi.com
In recent years, and with the advent of molecular biology and a deeper understanding of cancer genetics, research has pivoted towards kinase inhibition. The number of publications and patents related to pyrido[2,3-d]pyrimidin-7(8H)-ones, a closely related isomer, increased almost exponentially in the decade leading up to 2019. mdpi.com This surge in interest has led to the design of sophisticated molecules targeting specific genetic mutations in cancers. For instance, derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core have been specifically designed and synthesized to inhibit both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as the T790M resistance mutation in non-small cell lung cancer. nih.gov
This evolution is exemplified by the development of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Approved by the FDA in 2015 for the treatment of certain types of breast cancer, Palbociclib represents a landmark achievement in the targeted application of the pyridopyrimidine scaffold. researchgate.net
The timeline below highlights key milestones in the development of drugs based on the broader pyrido[2,3-d]pyrimidine scaffold:
| Compound | Mechanism of Action | Therapeutic Application | Key Milestone |
| Piritrexim | DHFR Inhibitor | Bladder/Urethral Cancer | Early therapeutic agent |
| Pipemidic Acid | DNA Gyrase Inhibitor | Antibiotic | Early antibacterial agent |
| Palbociclib | CDK4/6 Inhibitor | HR+/HER2- Breast Cancer | FDA Approval (2015) researchgate.net |
| Voxtalisib | PI3K/mTOR Inhibitor | Investigational (Cancer) | Clinical Trials |
| Dilmapimod | p38 MAP Kinase Inhibitor | Investigational (Inflammatory Diseases) | Clinical Trials |
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)9-4-10-8(5)12/h2-4H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMTZVUQJPUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidin 4 3h One Derivatives
Influence of Substituent Pattern and Electronic Effects on Biological Activities
The biological activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is profoundly influenced by the nature and position of substituents on the core structure. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the potency and selectivity of these compounds.
Research into derivatives designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) has shown that the presence of an electron-donating methoxy (B1213986) (OCH₃) group on a terminal phenyl ring can be beneficial for anticancer activity. nih.gov This suggests that increased electron density in certain regions of the molecule enhances its interaction with the target protein. Conversely, the nature of the substituent on aryl rings can also impact synthetic accessibility and yield, which in turn affects the availability of compounds for biological screening. For instance, studies on related fused pyrimidines have noted that the product yield can be affected by the nature of substituents on a phenyl ring, with electron-withdrawing groups like 4-chloro leading to high yields. nih.gov
The following table summarizes the cytotoxic activities of selected pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, illustrating the impact of different substituent patterns.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Core Structure Modification Substituent (R) Target Cell Line IC₅₀ (µM) Source 8a Tetracyclic Quinazoline (B50416) Fusion 4-OCH₃ C₆H₄ PC-3 7.98 mdpi.com 8b Tetracyclic Quinazoline Fusion 4-CH₃ C₆H₄ A-549 16.0 mdpi.com 8d Tetracyclic Quinazoline Fusion 4-OCH₃ C₆H₄ A-549 7.23 mdpi.com 9a Hydrazinyl Derivative 4-OCH₃ C₆H₄ PC-3 9.26 mdpi.com
Specific Role of the Methoxy Group at the 7-Position in Modulating Biological Activity
While the influence of methoxy groups on peripheral substituents is documented, specific and detailed structure-activity relationship studies focusing directly on the role of a methoxy group at the 7-position of the pyrido[2,3-d]pyrimidin-4(3H)-one core are not extensively covered in the reviewed literature. However, the importance of substitution at this position, which is part of the pyridine (B92270) ring portion of the scaffold, can be inferred from studies on related isomers.
For pyrido[3,2-d]pyrimidine (B1256433) derivatives, which are isomeric to the core , a diverse range of substituents at the 7-position has been shown to significantly affect their efficiency as PI3K/mTOR kinase inhibitors. mdpi.com This indicates that the 7-position is a synthetically accessible and biologically sensitive site for modification.
In a broader context, the presence of a methoxy group has been noted as a necessary feature for the activity of certain pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors. nih.gov Methoxy groups are electronically versatile; they can act as hydrogen bond acceptors and have a moderate electron-donating effect through resonance, while also adding some lipophilicity. A methoxy group at the 7-position could therefore modulate the electronic landscape of the entire heterocyclic system, potentially influencing its planarity, solubility, and ability to form key interactions with a biological target's active site. For example, it could enhance π-π stacking interactions or participate in hydrogen bonding, which are crucial for inhibitor binding in many kinases. nih.gov
Impact of Different Fused Heterocyclic Ring Systems on SAR Profiles
Expanding the bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core into larger, fused polycyclic systems dramatically alters the compound's size, shape, and electronic properties, leading to significant changes in the SAR profile.
Studies have shown that fusing additional heterocyclic rings can either enhance or diminish biological activity. For example, the expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to create tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives had a favorable impact on anticancer activity. nih.gov Several compounds from this series exhibited potent cytotoxic effects against the A-549 lung cancer cell line, with IC₅₀ values as low as 7.23 µM. nih.gov
In stark contrast, fusing a triazole ring to the scaffold to form pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-one analogues resulted in a significant drop in activity. nih.gov This demonstrates that simply increasing the size or aromatic surface area of the molecule is not a guaranteed strategy for improving efficacy. The specific nature of the fused ring—its electronics, geometry, and potential for new interactions—is a critical determinant of the resulting biological effect. These findings underscore the importance of the core scaffold's topology in defining its interaction with specific biological targets.
Table 2: Biological Activity of Fused Pyrido[2,3-d]pyrimidin-4(3H)-one Systems
Compound Series Fused Ring System Resulting Core Structure Impact on Anticancer Activity Source 8a-d Quinazoline 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione Preferred impact; potent cytotoxicity observed mdpi.com 10a-d, 11a-e, 12a-d Triazole pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Remarkable drop in activity mdpi.com
Identification of Essential Pharmacophoric Features for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a versatile template for designing ligands for various biological targets, particularly protein kinases. mdpi.comresearchgate.net This is largely due to its structural resemblance to endogenous purines and pteridines, allowing it to function as an effective ATP-competitive inhibitor. nih.govjocpr.com
Pharmacophore models for this class of compounds, particularly as EGFR inhibitors, generally consist of three key features nih.gov:
A Flat Hetero-aromatic Core: The bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one system itself serves as the central scaffold. Its planarity allows it to fit into the flat, aromatic adenine-binding region of the ATP pocket in kinases.
A Hydrophobic Tail: This is typically a substituted benzene (B151609) ring or another hydrophobic group that occupies a hydrophobic region within the kinase active site, contributing to binding affinity.
A Terminal Hydrophobic Head: This feature often involves another substituted aromatic ring, which can further optimize interactions within the target's binding pocket.
Molecular modeling studies of a related isomer, pyrido[2,3-d]pyrimidin-7-one, designed as an SOS1 inhibitor, provide further insight into crucial interactions. These include π-π stacking between the core and histidine residues, the formation of a key hydrogen bond via an NH group adjacent to the core, and the occupation of a hydrophobic pocket by a substituted phenyl moiety. nih.gov Virtual screening and pharmacophore mapping have also been employed to design novel pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of other targets, such as thymidylate synthase, further cementing the importance of these defined structural features. researchgate.net
Preclinical Pharmacological Investigations and Mechanistic Elucidation of Pyrido 2,3 D Pyrimidin 4 3h One Derivatives
Anticancer Activities and Underlying Molecular Mechanisms of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
While specific preclinical data for 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is not detailed in the available literature, extensive research on its structural analogs provides significant insight into the anticancer potential of this class of compounds. The primary mechanisms of action involve kinase inhibition, cell cycle disruption, and induction of programmed cell death (apoptosis).
Kinase Inhibition Profiles
Derivatives of the pyrido[2,3-d]pyrimidine core are frequently investigated as kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): Numerous pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which are common in non-small cell lung cancer. nih.govnih.gov For instance, one highly substituted derivative demonstrated significant inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov
Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one isomer scaffold has yielded potent inhibitors of CDKs, which are crucial regulators of the cell cycle. nih.gov Certain analogs have shown high potency against CDK4, with IC50 values as low as 0.004 µM, and have been confirmed to bind to the ATP site of the related CDK2. nih.gov
Other Kinases: The broader pyrido[2,3-d]pyrimidine class has been explored for activity against a variety of other kinases, including Receptor-Interacting Protein Kinase-2 (RIPK2), Mammalian STE20-like (MST) kinases, and ZAP-70, demonstrating the versatility of this scaffold. mdpi.comnih.govbiorxiv.org
Cell Cycle Modulation and Arrest Induction
A key mechanism for the anticancer effect of pyrido[2,3-d]pyrimidine derivatives is their ability to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints.
G1 Phase Arrest: Several studies have reported that treatment with pyrido[2,3-d]pyrimidine compounds can cause cells to accumulate in the G1 phase of the cell cycle. researchgate.netrsc.org For example, selective inhibitors of CDK4, a key G1 phase kinase, have been shown to block cells in this phase. nih.gov Similarly, certain derivatives designed as PIM-1 kinase inhibitors also induced G1 phase arrest in MCF-7 breast cancer cells. rsc.org
G2/M Phase Arrest: In other cases, derivatives have been found to block the cell cycle at the G2/M checkpoint. nih.govbiorxiv.org For instance, a thieno[3,2-d]pyrimidine (B1254671) derivative, a close analog, was found to block the G2/M phases in H1975 lung cancer cells. nih.gov
Apoptosis Induction Pathways and Related Biomarkers
Inducing apoptosis is a hallmark of effective anticancer agents. Pyrido[2,3-d]pyrimidine derivatives have consistently been shown to trigger this process in cancer cells through various signaling pathways.
Caspase Activation: A common mechanism is the activation of the caspase cascade, particularly the executioner caspase-3. One potent EGFR inhibitor was found to cause a 5.3-fold increase in caspase-3 levels in PC-3 prostate cancer cells. nih.gov Other derivatives have also been confirmed to induce apoptosis through a caspase-3 dependent pathway. researchgate.netnih.gov
Modulation of Apoptotic Regulators: These compounds can also modulate the expression of key apoptosis-regulating proteins. Studies have shown that treatment can lead to the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Selective Antiproliferative Effects on Various Cancer Cell Lines in vitro
The anticancer potential of pyrido[2,3-d]pyrimidine derivatives has been demonstrated across a wide array of human cancer cell lines. The specific activity often depends on the substitution pattern of the core structure.
| Cell Line | Cancer Type | Derivative Type | Observed Effect | Reference(s) |
| A-549 | Lung Cancer | EGFR Inhibitor | Cytotoxic Activity | nih.gov |
| PC-3 | Prostate Cancer | EGFR Inhibitor | High Cytotoxic Activity, Apoptosis Induction | nih.govresearchgate.net |
| HCT-116 | Colon Cancer | EGFR Inhibitor | Cytotoxic Activity | nih.gov |
| MCF-7 | Breast Cancer | EGFR Inhibitor, PIM-1 Inhibitor | Cytotoxic Activity, Apoptosis, G1 Arrest | nih.govrsc.orgnih.gov |
| NCI-H1975 | Lung Cancer | EGFRL858R/T790M Inhibitor | Anti-proliferation | nih.gov |
| HepG2 | Liver Cancer | PIM-1 Inhibitor | Cytotoxic Activity | rsc.org |
Topoisomerase Inhibition
While kinase inhibition is the most studied mechanism for this class of compounds, related heterocyclic systems are also explored for other anticancer activities. However, specific data on the topoisomerase inhibition activity of this compound or its direct derivatives is not available in the reviewed literature.
Other Reported Biological Activities of Pyrido[2,3-d]pyrimidine and Pyrimidine (B1678525) Derivatives
The pyrido[2,3-d]pyrimidine scaffold is associated with a broad spectrum of biological activities beyond its anticancer effects, highlighting its versatility as a pharmacophore. These activities include antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
Corrosion Inhibition Mechanisms of Pyrimidine Derivatives on Metal Surfaces
Pyrido[2,3-d]pyrimidine derivatives, including close analogs of this compound such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine and 4-amino-7-methoxy-pyrido[2,3-d]pyrimidin-2(1H)-one, have been identified as effective corrosion inhibitors for steel in acidic environments. The mechanism of action is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The inhibition process involves the interaction between the π-electrons of the aromatic rings and the lone pair electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms (e.g., iron). This donor-acceptor interaction leads to the formation of a coordinate bond, facilitating the adsorption of the molecules on the metal surface. This adsorption can be classified as either physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer), and often follows the Langmuir adsorption isotherm.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), reveal that these compounds typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Quantum chemical calculations based on Density Functional Theory (DFT) are often employed to correlate the molecular structure of the inhibitors with their efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) help elucidate the electron-donating and accepting abilities of the molecule, which are crucial for the adsorption process. For instance, a higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing the inhibition efficiency.
| Derivative Type | Metal | Corrosive Medium | Inhibition Type | Adsorption Isotherm |
|---|---|---|---|---|
| 7-Thioxopyrido[2,3-d]pyrimidine | Mild Steel | 1.0M H₂SO₄ | Mixed-Type | Langmuir |
| Pyrimidinone Derivatives | Copper | 1.0 M HNO₃ | Mixed-Type | Langmuir |
| 2-Mercaptopyrimidine Derivatives | Iron | 1.0 M HCl | Mixed-Type | Langmuir |
Antimicrobial Spectrum (Antibacterial, Antifungal)
The pyrido[2,3-d]pyrimidine nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activity. researchgate.netrsc.org Derivatives have been synthesized and evaluated against a range of pathogenic bacteria and fungi. The mode of action is often linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis.
Antibacterial Activity: Studies have shown that certain pyrido[2,3-d]pyrimidine derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net For example, a series of 7-amino-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives demonstrated significant inhibitory effects against bacteria, with some compounds showing higher activity than the reference drug cefotaxime. nih.gov The antimicrobial potency is often influenced by the nature and position of substituents on the pyrido[2,3-d]pyrimidine ring system.
Antifungal Activity: The antifungal potential of this class of compounds has also been well-documented. researchgate.neteurjchem.com Various derivatives have shown efficacy against fungal strains like Aspergillus niger and Candida albicans. researchgate.netresearchgate.net In one study, specific pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives displayed minimal inhibitory concentration (MIC) values as low as 1.95 µg/ml against Candida albicans and Aspergillus niger. researchgate.net
| Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one | Bacteria | 4–20 µmol L⁻¹ | nih.gov |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | Candida albicans | 1.95 µg/ml | researchgate.net |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | Aspergillus niger | 1.95 µg/ml | researchgate.net |
Anticonvulsant Activity of Pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold has been explored for its potential in developing central nervous system (CNS) agents, including anticonvulsants. rsc.orgnih.gov The structural features of these compounds allow for interaction with various CNS targets implicated in seizure activity. Research has demonstrated that specific derivatives possess the ability to protect against seizures in preclinical models.
The maximal electroshock (MES) test is a standard preclinical screen used to identify compounds with activity against generalized tonic-clonic seizures. In one study, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated in the MES test. researchgate.net Compounds such as 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one exhibited significant anticonvulsant activity, proving more efficient than the reference drug carbamazepine (B1668303) in this model. researchgate.net The mechanism for such activity is hypothesized to involve modulation of ion channels or neurotransmitter systems, although specific targets are still under investigation for many derivatives.
| Compound Name | Test Model | Result | Reference |
|---|---|---|---|
| 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one | Maximal Electroshock (MES) | Protective Index (PI) = 12.02 | researchgate.net |
| 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one | Maximal Electroshock (MES) | Protective Index (PI) = 12.25 | researchgate.net |
Anti-Platelet Aggregation Effects
Certain derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.gov In vitro studies have shown that these compounds can interfere with the aggregation of platelets induced by various agonists.
One study prepared a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and their reduced 1,2,3,4-tetrahydro counterparts. nih.gov The parent pyrido[2,3-d]pyrimidin-4(3H)-one compounds demonstrated inhibitory potency when aggregation was induced by ADP. Notably, their reduced tetrahydro-pyrido[2,3-d]pyrimidine analogs displayed even greater anti-aggregating power. nih.gov When compared to acetylsalicylic acid, the activity of these derivatives was greater against ADP-induced aggregation, similar against arachidonic acid-induced aggregation, but weaker when collagen was the inducing agent. nih.gov
Anti-inflammatory and Analgesic Properties
The pyrido[2,3-d]pyrimidine framework is a key feature in several compounds designed as anti-inflammatory and analgesic agents. nih.gov The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response. mdpi.com
A study focused on new pyrido[2,3-d]pyrimidine-1,4-dione derivatives identified a lead compound with moderate anti-inflammatory activity, showing 60% edema inhibition in a rat paw edema model. researchgate.net Further optimization led to derivatives that were more potent than the standard drug indomethacin. researchgate.net Another investigation of cyclopenta researchgate.netnih.govpyrido[2,3-d]pyrimidine derivatives identified a lead compound with anti-inflammatory activity of 82.8%, which was higher than that of ibuprofen (B1674241) (79.5%) in the same assay. nih.gov These compounds also showed significant analgesic effects, highlighting the dual therapeutic potential of this scaffold. nih.gov
| Derivative Class | Test Model | % Inhibition | Reference |
|---|---|---|---|
| 2-(3-amino-5-hydroxypyrazol-1-yl)-cyclopenta researchgate.netnih.govpyrido[2,3-d]pyrimidin-4(H)-one | Carrageenan-induced paw edema | 82.8% | nih.gov |
| 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Paw induced edema | 60% | researchgate.net |
| Optimized pyrido[2,3-d]pyrimidine-1,4-diones | Paw induced edema | >100% (Relative to Indomethacin) | researchgate.net |
Inhibition of HIV-1 Reverse Transcriptase
The enzyme reverse transcriptase (RT) is essential for the replication of the human immunodeficiency virus type 1 (HIV-1) and is a major target for antiretroviral drugs. nih.govmdpi.com Inhibitors of this enzyme are broadly classified as nucleoside RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs). nih.gov The pyrimidine nucleus is a versatile core in the development of NNRTIs. nih.gov
While specific studies on this compound are not prominent, related tricyclic heterocyclic systems have been identified as potent NNRTIs. nih.gov For instance, novel pyrido[2,3-b] nih.govnih.govbenzodiazepinones and dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepinones have been shown to inhibit HIV-1 RT in vitro with IC₅₀ values in the nanomolar range. nih.gov These NNRTIs bind to a hydrophobic pocket near the polymerase active site, inducing a conformational change that inhibits the enzyme's function. nih.gov The demonstrated activity of structurally similar fused heterocyclic systems suggests that the pyrido[2,3-d]pyrimidine scaffold holds potential as a framework for the design of novel HIV-1 RT inhibitors.
Computational and Theoretical Studies of Pyrido 2,3 D Pyrimidin 4 3h One Systems
Molecular Docking Analyses for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, molecular docking studies have been instrumental in identifying potential biological targets and optimizing ligand design for enhanced inhibitory activity.
Derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core have been investigated as inhibitors for a variety of protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. Docking studies of these compounds into the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2) have revealed common binding patterns. nih.govirjweb.com These studies often show that the pyrido[2,3-d]pyrimidine (B1209978) core acts as a scaffold, forming crucial hydrogen bonds with the hinge region of the kinase domain. The various substituents on the ring system then extend into adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. irjweb.com
For instance, in studies of related pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors, the nitrogen atoms in the pyrimidine (B1678525) ring are often predicted to form hydrogen bonds with key amino acid residues like Met793 in the hinge region. researchgate.net The specific substitutions on the pyridone ring, such as a methoxy (B1213986) group at the 7-position, would be expected to modulate the electronic properties and steric interactions of the molecule within the binding site, potentially influencing its binding energy and inhibitory potency.
While specific docking studies for 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one are not extensively documented in publicly available literature, the existing data for analogous compounds provide a strong basis for predicting its potential interactions. The methoxy group, being a hydrogen bond acceptor and having specific steric and electronic properties, could play a significant role in the orientation and affinity of the compound within a target protein's binding pocket.
Table 1: Representative Molecular Docking Studies of Pyrido[2,3-d]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Predicted Interactions | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs | EGFR | Hydrogen bonding with hinge region residues (e.g., Met793) | researchgate.net |
| Cyanopyridone-fused Pyridopyrimidines | VEGFR-2, HER-2 | Interactions with the ATP-binding site | nih.govirjweb.com |
| General Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Binding within the active site, guided by hydrogen bonds and hydrophobic interactions | wikipedia.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity Indices
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. irjweb.com For this compound, these calculations can provide valuable data on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For a molecule like this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). nih.gov These maps are invaluable for understanding intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions that are central to ligand-protein binding. The MEP of this compound would likely show negative potential around the oxygen and nitrogen atoms, indicating their roles as hydrogen bond acceptors.
Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking by exploring the stability of the predicted binding pose and the flexibility of both the ligand and the receptor.
A study on a related pyrido[2,3-d]pyrimidin-7-one derivative targeting cyclin-dependent kinase 4 (CDK4) utilized MD simulations to understand the basis for its selective inhibition. The simulations revealed that specific interactions, such as hydrogen bonding and water-bridged contacts, were crucial for stable binding to CDK4. ajchem-b.com Furthermore, the study highlighted conformational changes in the ligand and the protein that were critical for the observed selectivity. ajchem-b.com Such simulations for this compound would be invaluable in validating docking predictions and providing a more accurate model of its interaction with biological targets.
Prediction of Adsorption Behavior and Inhibitor Performance in Applied Chemistry Contexts
In the field of applied chemistry, particularly in corrosion inhibition, computational methods are used to predict the adsorption behavior of organic molecules on metal surfaces. The pyrido[2,3-d]pyrimidine scaffold, with its heteroatoms (nitrogen and oxygen), is expected to have good adsorption properties on metal surfaces, making it a candidate for corrosion inhibition.
Quantum chemical calculations can be employed to determine parameters that correlate with the inhibitor's efficiency. These include the HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment. A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates the ability to accept electrons from the metal surface, leading to the formation of a stable protective film.
DFT studies on various pyrimidine derivatives have shown that the presence of electron-donating groups and heteroatoms enhances their corrosion inhibition efficiency. ajchem-b.com These computational studies help in understanding the mechanism of inhibition and in designing more effective corrosion inhibitors. ajchem-b.com While specific studies on this compound as a corrosion inhibitor are not prominent, the general principles derived from studies of similar heterocyclic compounds suggest its potential in this application. The methoxy group, being an electron-donating group, could potentially enhance its adsorption on metal surfaces.
Future Research Directions and Therapeutic Potential for 7 Methoxypyrido 2,3 D Pyrimidin 4 3h One Analogs
Rational Design and Synthesis of Advanced 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one Analogs with Enhanced Specificity
The core principle of rational drug design is the strategic modification of a lead compound to optimize its interaction with a biological target, thereby enhancing potency and selectivity while minimizing off-target effects. For the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, research efforts are concentrated on creating analogs with superior specificity for key enzymes implicated in disease, particularly protein kinases. nuph.edu.ua
A significant area of focus has been the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov Researchers have designed and synthesized new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives by incorporating the essential pharmacophoric features of known EGFR inhibitors. nih.govresearchgate.net These design strategies often involve modifying various positions on the bicyclic core. For instance, expanding the core to create tetracyclic systems or introducing different substituents at the C2 and C7 positions can significantly influence inhibitory activity. nih.gov
One study demonstrated that the introduction of an electron-donating methoxy (B1213986) (OCH₃) group at the 4-position of a phenyl ring attached to the core scaffold was beneficial for anticancer activity. nih.gov The goal is often to develop dual inhibitors that can target both the wild-type EGFR (EGFRWT) and its drug-resistant mutant forms, such as EGFRT790M. nih.govnih.gov The synthesis of these advanced analogs is typically achieved through multi-step reaction sequences, starting from functionalized pyrimidine (B1678525) or pyridine (B92270) precursors. nih.govnuph.edu.ua Cross-coupling reactions are also employed to introduce a wide variety of substituents, further diversifying the chemical space and biological activity of these compounds. mdpi.com
The table below summarizes the inhibitory activity of selected rationally designed pyrido[2,3-d]pyrimidin-4(3H)-one analogs against EGFR kinases, illustrating the impact of structural modifications on potency and specificity.
| Compound ID | Modifications on Core Structure | Target Kinase | IC₅₀ (µM) |
| 8a | Tetracyclic quinazoline (B50416) fusion, 4-methoxy-phenyl group | EGFRWT | 0.099 |
| 8a | Tetracyclic quinazoline fusion, 4-methoxy-phenyl group | EGFRT790M | 0.123 |
| 8b | Tetracyclic quinazoline fusion, 4-chloro-phenyl group | EGFRWT | 0.134 |
| 8b | Tetracyclic quinazoline fusion, 4-chloro-phenyl group | EGFRT790M | 0.178 |
| 9a | 2-hydrazinyl, 7-(4-methoxyphenyl) | EGFRWT | 0.111 |
| 9a | 2-hydrazinyl, 7-(4-methoxyphenyl) | EGFRT790M | 0.145 |
Data sourced from a study on newly synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. nih.gov
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
While kinase inhibition remains a major focus, the structural versatility of the pyrido[2,3-d]pyrimidine (B1209978) scaffold allows it to interact with a diverse range of biological targets, opening avenues for new therapeutic applications. nih.govresearchgate.net The exploration of these novel targets is a key direction for future research.
Derivatives of this scaffold have been identified as inhibitors of several important enzyme families beyond EGFR:
Kinases: A broad spectrum of kinases are targeted by this scaffold, including Cyclin-Dependent Kinases (CDK4/6), Phosphatidylinositol-3-Kinase (PI3K), mTOR, and Abl tyrosine kinase. nih.govmdpi.com This positions these compounds as candidates for various cancers, including breast cancer, lymphoma, and glioblastoma. mdpi.com
Dihydrofolate Reductase (DHFR): Some pyrido[2,3-d]pyrimidines act as DHFR inhibitors, an enzyme crucial for DNA synthesis. This mechanism is the basis for antifolate cancer therapies. nih.govmdpi.com
PIM-1 Kinase: Recently, novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a promising target for cancer therapy due to its role in cell cycle progression and apoptosis. rsc.orgrsc.org
Zeta-Chain-Associated Protein Kinase 70 (ZAP-70): Research has shown that modifying the C4 position of the scaffold can yield compounds with activity against ZAP-70, a tyrosine kinase that is a promising therapeutic target for immune-related diseases. mdpi.com
Beyond oncology, these compounds have shown potential in other therapeutic areas, including as anti-inflammatory, antiviral, and antibacterial agents. nih.govresearchgate.netresearchgate.net The ability to modulate such a wide array of biological targets underscores the potential for discovering entirely new therapeutic applications for this versatile chemical class.
| Biological Target | Associated Disease Area(s) |
| EGFR, VEGFR, HER-2 | Cancer (Lung, Breast, Colon) |
| CDK4/6 | Cancer (Breast) |
| PI3K/mTOR | Cancer (Various) |
| DHFR | Cancer, Bacterial Infections |
| PIM-1 Kinase | Cancer (Breast, Liver) |
| ZAP-70 | Autoimmune Disorders, T-cell Lymphoma |
| Cyclooxygenase-2 (COX-2) | Inflammation |
Integration of Advanced Computational Methodologies in the Rational Drug Design of Pyridopyrimidines
Modern drug discovery heavily relies on computational techniques to accelerate the design and optimization of new drug candidates. ijpsjournal.com These in silico methods provide valuable insights into drug-receptor interactions, helping to guide synthetic efforts toward more promising molecules.
Molecular docking is a primary computational tool used in the design of pyridopyrimidine derivatives. nih.govijpsjournal.com This technique predicts the preferred binding orientation of a designed analog within the active site of its target protein. ijpsjournal.com For example, docking studies have been used to examine the binding mode of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives within the ATP-binding pocket of EGFR. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. By understanding these interactions, chemists can rationally design new analogs with modifications expected to improve binding affinity and, consequently, potency.
Furthermore, computational approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with better drug-like characteristics early in the discovery process. The integration of these advanced computational methodologies allows for a more efficient and targeted approach to drug design, reducing the time and resources required to develop effective therapeutic agents. acs.org
Strategic Preclinical Development of Promising Pyrido[2,3-d]pyrimidin-4(3H)-one Candidates for Disease Intervention
Once promising candidate compounds have been designed and synthesized, they undergo rigorous preclinical evaluation to assess their therapeutic potential. This stage involves a battery of in vitro and in vivo tests to determine their biological activity, mechanism of action, and potential for further development.
A critical step in preclinical development is the assessment of a compound's cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov Researchers evaluate the concentration at which a compound inhibits 50% of cell growth (IC₅₀). This provides a measure of its potency and selectivity. For example, new pyrido[2,3-d]pyrimidine derivatives have been tested against lung cancer (A-549, NCI-H1975), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.govnih.govmdpi.com
The table below presents the cytotoxic activity of selected pyrido[2,3-d]pyrimidine analogs against various cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | A-549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 8a | 16.20 | 7.98 | >100 | 25.40 |
| 8b | 16.00 | 11.20 | 33.30 | 20.20 |
| 8d | 7.23 | 25.10 | 25.90 | 17.60 |
| 9a | 20.00 | 9.26 | 21.00 | 15.60 |
Data sourced from a study evaluating the anti-proliferative activity of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
Beyond determining cytotoxicity, preclinical studies also investigate the compound's mechanism of action. This includes assays to determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest in cancer cells. For instance, a highly active pyrido[2,3-d]pyrimidin-4(3H)-one derivative was shown to induce a significant apoptotic effect and arrest the cell cycle at the pre-G1 phase in prostate cancer cells. nih.govresearchgate.net Such mechanistic insights are crucial for validating the compound's mode of action and supporting its progression toward more advanced preclinical and clinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
